2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Redox Annulations and Dual C–H Functionalization
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine participates in redox-neutral annulations with various substrates. These processes often involve dual C–H bond functionalization. In a study by Zhu and Seidel (2017), this compound underwent redox annulations with 2-alkylquinoline-3-carbaldehydes and related substrates, with acetic acid acting as the sole promoter (Zhu & Seidel, 2017). Similar reactions were observed in other studies, showcasing the compound's reactivity and potential for creating complex molecular structures (Paul, Adili, & Seidel, 2019); (Paul, Chandak, Ma, & Seidel, 2020).
Endogenous Presence in Rat Brain
This compound has been identified as an endogenous amine in non-treated rat brains. Kohno, Ohta, and Hirobe (1986) reported its detection using gas chromatography, suggesting potential biological roles or effects in mammals (Kohno, Ohta, & Hirobe, 1986).
Asymmetric Synthesis Applications
The compound is also relevant in asymmetric synthesis. Kang et al. (2015) demonstrated its use in regiodivergent annulation reactions with 4-nitrobutyraldehydes for the asymmetric synthesis of polycyclic ring systems, showcasing its utility in complex molecule construction (Kang, Chen, Breugst, & Seidel, 2015).
Synthetic Routes and Oxidative Dimerisation
Ajao and Bird (1985) explored synthetic routes for this compound, including nitration, acetylation, and diazotisation processes. They also studied its oxidative dimerisation, providing insights into its chemical behavior and potential applications in synthetic chemistry (Ajao & Bird, 1985).
Future Directions
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs, their structural–activity relationship (SAR), and their mechanism of action .
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFMJLNNGXNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510474 | |
Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81885-67-8 | |
Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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